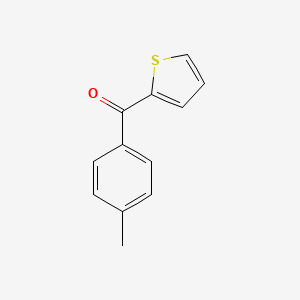

(4-Methylphenyl)(2-thienyl)methanone

Description

Structure

2D Structure

Properties

IUPAC Name |

(4-methylphenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWYWMSVSMGHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989038 | |

| Record name | (4-Methylphenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-25-1 | |

| Record name | (4-Methylphenyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thienyl p-tolyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methylphenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienyl p-tolyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of (4-Methylphenyl)(2-thienyl)methanone

Direct C-Acylation Using N-Acylbenzotriazoles

One of the most efficient and well-documented methods for synthesizing this compound involves the C-acylation of 2-methylthiophene using N-acylbenzotriazoles as acylating agents in the presence of Lewis acid catalysts such as zinc bromide (ZnBr2) or titanium tetrachloride (TiCl4).

- Procedure : The reaction proceeds by mixing 2-methylthiophene with the appropriate N-acylbenzotriazole derivative (here, 4-methylphenyl acylbenzotriazole) in a solvent such as dichloroethane.

- Catalysts : ZnBr2 is used typically at temperatures between 25–90 °C, while TiCl4 catalysis is performed at 25–35 °C.

- Yields : Using ZnBr2, the yield of this compound reaches up to 89%, while TiCl4 can provide slightly lower yields depending on the substrate and conditions.

- Purity and Characterization : The product is obtained as a white solid with melting points around 72–74 °C, consistent with literature values. Characterization is done by ^1H and ^13C NMR spectroscopy and elemental analysis.

Table 1: C-Acylation of 2-Methylthiophene to this compound

| Entry | Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Product State | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 4-Methylphenyl acylbenzotriazole | ZnBr2 | 25–90 | 89 | White solid | 72–74 |

| 2 | 4-Methylphenyl acylbenzotriazole | TiCl4 | 25–35 | ~78 | White solid | 72–74 |

(Source: Core.ac.uk study on C-acylation of thiophenes, 2004)

Alternative Catalytic Systems and Conditions

- TiCl4 Catalysis : For some acyl derivatives, TiCl4 catalysis offers better selectivity or yield. For example, (4-methoxyphenyl)(2-thienyl)methanone was obtained in 78% yield under TiCl4 catalysis.

- Reaction Medium : Dichloroethane is commonly used due to its ability to dissolve both reactants and catalysts effectively.

- Temperature Control : The reaction temperature is critical to optimize yield and prevent side reactions; mild heating up to 90 °C is typical for ZnBr2, while TiCl4 reactions are often done at room temperature to moderate heat.

Research Findings and Analytical Data

Spectroscopic Characterization

- [^1H NMR (DMSO-d6 or CDCl3)](pplx://action/followup) : Signals include a singlet at ~2.41 ppm corresponding to the methyl group on the phenyl ring, multiplets between 7.1–7.3 ppm attributed to aromatic protons of both thiophene and phenyl rings.

- Melting Point : Consistent melting point range of 72–74 °C confirms product identity and purity.

- Elemental Analysis : Confirms the expected carbon, hydrogen, and sulfur content matching the molecular formula C12H10OS.

Yield and Purity Optimization

- The use of ZnBr2 generally provides higher yields compared to TiCl4 for this compound.

- Reaction time and temperature optimization are crucial to maximize yield and minimize by-products.

- Purification is typically achieved by recrystallization from suitable solvents.

Summary Table of Preparation Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| C-Acylation with N-acylbenzotriazole | ZnBr2 | Dichloroethane | 25–90 | 89 | High yield, mild conditions |

| C-Acylation with N-acylbenzotriazole | TiCl4 | Dichloroethane | 25–35 | ~78 | Slightly lower yield |

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(2-thienyl)methanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₀OS

- Molecular Weight : Approximately 210.27 g/mol

- Structure : The compound consists of a carbonyl group attached to a thienyl ring and a para-methylphenyl group, which enhances its reactivity and interaction with biological systems.

Pharmaceuticals

(4-Methylphenyl)(2-thienyl)methanone has garnered attention for its biological activities, particularly in medicinal chemistry. Research indicates that it may interact with cytochrome P450 enzymes, suggesting potential applications in drug metabolism and development. Specific areas of interest include:

- Anticancer Activity : Preliminary studies have explored its efficacy against various cancer cell lines, indicating moderate to significant cytotoxicity. This positions the compound as a candidate for further investigation in cancer therapeutics.

- Neurological Applications : The compound has been evaluated for its effects on neurological pathways, potentially contributing to treatments for conditions such as anxiety and epilepsy .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules. Notable applications include:

- Synthesis of Thienyl-Containing Polymers : Researchers are investigating its use in synthesizing polymers that exhibit unique electrical and optical properties, making them suitable for applications in organic electronics .

- Reactivity with Nucleophiles : this compound can react with nucleophiles like Grignard reagents to form more complex structures, expanding its utility in synthetic chemistry .

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives of this compound. Here are notable findings:

- Synthesis of Derivatives : Various analogs have been synthesized to assess their biological activity against different cancer types. For example, derivatives have shown enhanced efficacy compared to the parent compound .

- Clinical Relevance : The role of this compound as an intermediate in producing drugs such as Canagliflozin highlights its importance in diabetes treatment development .

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(2-thienyl)methanone involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. The thiophene ring can participate in π-π interactions, influencing its binding affinity to various targets .

Comparison with Similar Compounds

Structural and Conformational Differences

Key structural analogs and their properties are compared below:

Key Observations :

- Electron-Donating Groups: Methoxy (OMe) and methyl (Me) substituents increase electron density on the phenyl ring, enhancing π→π* transitions and stability.

- Dihedral Angles: Compounds like (4-Methoxyphenyl)(2-methylphenyl)methanone exhibit significant dihedral angles (~56°), which reduce steric strain but may limit intermolecular stacking . The thienyl group’s smaller size in this compound could lead to a more planar conformation, favoring charge delocalization.

Electronic and Spectroscopic Properties

- Thienyl vs. Phenyl: The 2-thienyl group in this compound contributes to a lower-energy LUMO compared to phenyl analogs, as sulfur’s electronegativity polarizes the ketone moiety. This is supported by DFT studies on oligo(2-thienyl ketones), where sulfur atoms enhance electron-withdrawing effects .

- UV Absorption : Hydroxy- and methoxy-substituted analogs (e.g., the sunscreen agent in ) exhibit strong UV absorption due to extended conjugation and intramolecular charge transfer. The thienyl variant may absorb at longer wavelengths (~300–350 nm) due to sulfur’s resonance effects .

Thermochemical and Physical Properties

- Melting/Boiling Points: Limited data exist for this compound, but related compounds like (4-Methylphenyl)phenylmethanone () show phase transitions at ~465 K, suggesting moderate thermal stability. Thienyl-containing compounds generally have lower melting points than phenyl analogs due to reduced symmetry .

- Solubility: The thienyl group’s lipophilicity may increase solubility in organic solvents compared to purely phenyl-substituted ketones. Amino-substituted analogs () show higher aqueous solubility due to H-bonding .

Biological Activity

(4-Methylphenyl)(2-thienyl)methanone, also known as 4-methyl-2-thienyl ketone, is an organic compound with the molecular formula C₁₂H₁₀OS. This compound features a thienyl group attached to a methylphenyl moiety, contributing to its unique biological properties. Research has indicated that it exhibits significant biological activities, including antimicrobial effects and potential applications in medicinal chemistry.

- Molecular Formula : C₁₂H₁₀OS

- Molecular Weight : Approximately 210.27 g/mol

- Structure : Contains an aromatic carbonyl group and a thiophene ring.

Antimicrobial Properties

Research highlights the compound's notable antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results indicate that this compound possesses moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .

The mechanism underlying the biological activity of this compound is not fully elucidated but may involve interactions with specific molecular targets, such as enzymes or receptors involved in microbial growth and survival. The compound's structure suggests it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis pathways in various organisms.

Synthesis and Derivatives

Several synthetic methods have been documented for producing this compound, yielding it in moderate to high yields. These methods often involve reactions with nucleophiles like Grignard reagents or hydrazines, leading to the formation of more complex structures suitable for further pharmacological exploration.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of thienyl ketones, including this compound, revealing significant inhibition zones against tested strains .

- Pharmacological Potential : In a pharmacological context, this compound has been explored as a precursor for synthesizing thienyl-containing polymers with potential applications in organic electronics, suggesting its versatility beyond traditional medicinal uses.

- Comparative Analysis : Comparative studies with structurally similar compounds (e.g., Benzophenone and Thienopyridine) indicate that the unique combination of thienyl and methyl-substituted phenyl groups enhances its biological activity profile, making it a candidate for further research in drug development.

Q & A

Q. Table 1: Representative Reaction Conditions

| Substrate | Acyl Chloride | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Thiophene | 4-Methylbenzoyl-Cl | AlCl₃ | 65–75 | Adapted from |

Methodological Note : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1). Quench with ice-water to isolate the product.

How can spectroscopic techniques (IR, NMR) be applied to characterize this compound?

Basic Research Question

- IR Spectroscopy : The carbonyl (C=O) stretch appears at 1660–1680 cm⁻¹ , while thienyl C-S and C=C vibrations occur at 700–750 cm⁻¹ and 1500–1550 cm⁻¹ , respectively (cf. NIST data for analogous methanones) .

- ¹H NMR : Key signals include:

- δ 7.2–7.6 ppm : Aromatic protons (4-methylphenyl and thienyl groups).

- δ 2.4 ppm : Methyl group singlet (integration: 3H).

- Thienyl protons: Distinct splitting patterns (e.g., δ 6.8–7.1 ppm for β-protons) .

Q. Table 2: Expected Spectral Data

| Technique | Key Peaks/Signals | Reference |

|---|---|---|

| IR | 1665 cm⁻¹ (C=O) | |

| ¹H NMR | δ 2.4 (s, 3H), δ 7.3–7.5 (m, 7H) |

What crystallographic strategies are effective for resolving the solid-state structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K to minimize thermal motion .

- Structure Solution : Direct methods (SHELXS) for phase determination.

- Refinement : Anisotropic displacement parameters for non-H atoms; riding models for H atoms.

Example : The dihedral angle between the 4-methylphenyl and thienyl groups in related structures is 50–60° , influencing packing via π-π interactions .

How can structure-activity relationships (SAR) be explored for biological applications?

Advanced Research Question

- Substituent Variation : Replace the methyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate bioactivity. For instance, 4-methoxy derivatives exhibit enhanced anti-inflammatory activity .

- Assays : Test in vitro against target enzymes (e.g., COX-2 for anti-inflammatory activity) or cancer cell lines (e.g., MCF-7), using IC₅₀ as a metric .

Q. Table 3: SAR Case Study

| Derivative | Bioactivity (IC₅₀, μM) | Key Structural Feature | Reference |

|---|---|---|---|

| 4-Methyl | 12.5 (COX-2 inhibition) | Methyl enhances lipophilicity | |

| 4-Nitro | 8.2 | Electron-withdrawing group increases reactivity |

How can contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic) be resolved?

Advanced Research Question

- Hydrogen Bonding Analysis : Use graph-set analysis (e.g., Etter’s rules) to identify intermolecular interactions that alter spectroscopic properties. For example, C=O∙∙∙H hydrogen bonds may redshift IR carbonyl stretches .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to assess conformational discrepancies .

What computational methods predict electronic and nonlinear optical (NLO) properties?

Advanced Research Question

- DFT/TD-DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to estimate electronic transitions. For example, methanones with extended conjugation show reduced band gaps (~3.5 eV), enhancing NLO responses .

- Hyperpolarizability (β) : Use CAM-B3LYP to model second-order NLO effects. Thienyl groups often enhance β due to asymmetric electron density .

How can photostability and UV absorption properties be evaluated?

Advanced Research Question

- UV-Vis Spectroscopy : Measure λₘₐₓ in ethanol (expected range: 280–320 nm for aryl-thienyl methanones) .

- Photodegradation Studies : Expose to UV light (254 nm) and monitor decomposition via HPLC. Derivatives with electron-donating groups (e.g., -OCH₃) show higher stability .

Q. Table 4: Photostability Data

| Derivative | t₁/₂ (h, UV exposure) | λₘₐₓ (nm) | Reference |

|---|---|---|---|

| 4-Methyl | 48 | 295 | |

| 4-Methoxy | 72 | 310 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.